molecular formula C15H16FN B3341472 2-Ethyl-N-(3-fluorobenzyl)aniline CAS No. 1021043-60-6

2-Ethyl-N-(3-fluorobenzyl)aniline

Cat. No.: B3341472
CAS No.: 1021043-60-6
M. Wt: 229.29 g/mol
InChI Key: WOOLUICQZIBMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-N-(3-fluorobenzyl)aniline (CAS: 1021043-60-6) is a substituted aniline derivative characterized by an ethyl group at the 2-position of the benzene ring and a 3-fluorobenzylamine substituent on the nitrogen atom. Its molecular formula is C₁₅H₁₆FN, with a molecular weight of 229.30 g/mol. The compound is primarily utilized in organic synthesis, particularly in the preparation of biologically active molecules such as 4-arylaminoquinazolines, which exhibit antitumor properties .

The fluorine atom at the 3-position of the benzyl group enhances the compound’s electronic properties, influencing its reactivity in coupling reactions. For instance, in acetic acid-mediated syntheses, derivatives of this compound achieve yields exceeding 84% .

Properties

IUPAC Name

2-ethyl-N-[(3-fluorophenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN/c1-2-13-7-3-4-9-15(13)17-11-12-6-5-8-14(16)10-12/h3-10,17H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOLUICQZIBMSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-N-(3-fluorobenzyl)aniline typically involves the reaction of 2-ethyl aniline with 3-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The general reaction scheme is as follows:

2-Ethyl aniline+3-Fluorobenzyl chlorideThis compound+HCl\text{2-Ethyl aniline} + \text{3-Fluorobenzyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Ethyl aniline+3-Fluorobenzyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as distillation or crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N-(3-fluorobenzyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential
The compound's structure suggests potential pharmacological applications, particularly as a scaffold for drug development. Research indicates that modifications to the aniline structure can lead to compounds with significant biological activity. For instance, derivatives of anilines have shown promise as anticancer agents, with studies demonstrating their ability to inhibit cell proliferation in various cancer cell lines such as A549 and MDA-MB-231 .

Case Study: Anticancer Activity
A study investigated the antiproliferative effects of 7-anilino triazolopyrimidine derivatives, which included various substituted anilines. The results indicated that specific substitutions could enhance the activity against cancer cells, suggesting that similar modifications to 2-Ethyl-N-(3-fluorobenzyl)aniline could yield effective anticancer agents .

Material Science Applications

Polymer Chemistry
In material science, compounds like this compound are explored for their potential use in synthesizing advanced materials. The incorporation of fluorinated groups can impart desirable properties such as increased thermal stability and chemical resistance. Research into polymer composites has shown that integrating such anilines can improve mechanical properties and durability .

Case Study: Polymer Synthesis
A recent investigation focused on the synthesis of polymeric materials using aniline derivatives. The study highlighted how modifying the aniline structure with alkyl and halogen groups influenced the polymer’s properties, paving the way for tailored materials suitable for specific applications such as coatings or adhesives .

Environmental Applications

Environmental Remediation
The environmental implications of this compound are also noteworthy. Compounds with similar structures have been studied for their ability to degrade pollutants in water systems. The presence of fluorine can enhance the reactivity of such compounds, potentially leading to effective remediation strategies for contaminated sites .

Case Study: Pollutant Degradation
Research has demonstrated that certain aniline derivatives can catalyze the breakdown of hazardous substances in aquatic environments. The findings suggest that this compound could be evaluated for its efficacy in environmental cleanup processes, particularly in degrading organic pollutants through advanced oxidation processes .

Summary of Findings

The applications of this compound span various fields, including medicinal chemistry, material science, and environmental studies. Its structural characteristics provide a versatile platform for developing new pharmaceuticals, enhancing material properties, and addressing environmental challenges.

Application Area Potential Uses Case Studies/Examples
Medicinal ChemistryAnticancer agentsAntiproliferative activity against cancer cell lines
Material ScienceAdvanced polymersEnhanced mechanical properties in polymer composites
Environmental StudiesPollutant degradationCatalytic breakdown of hazardous substances

Mechanism of Action

The mechanism of action of 2-Ethyl-N-(3-fluorobenzyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the ethyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Positional Isomers of Fluorobenzyl Substituents

The position of the fluorine atom on the benzyl group significantly impacts physicochemical and reactivity profiles. Key isomers include:

Compound Name CAS Number Fluorine Position Molecular Weight (g/mol) Key Applications/Notes
2-Ethyl-N-(2-fluorobenzyl)aniline 1021027-84-8 2-position 229.30 Less steric hindrance; higher polarity
2-Ethyl-N-(3-fluorobenzyl)aniline 1021043-60-6 3-position 229.30 Optimized electronic effects for synthesis
2-Ethyl-N-(4-fluorobenzyl)aniline 1021077-37-1 4-position 229.30 Symmetric structure; lower dipole moment

Key Findings :

  • The 3-fluorobenzyl derivative exhibits superior reactivity in aryl coupling reactions due to balanced steric and electronic effects, yielding 84.3–92.5% in quinazoline syntheses .
  • The 4-fluorobenzyl isomer’s symmetry may reduce binding efficiency in biological systems compared to the 3-fluoro analog .

Substituent Variations: Ethyl vs. Bromo/Ethoxy Groups

Replacing the ethyl group with bulkier or electron-withdrawing substituents alters reactivity and applications:

Compound Name Substituent Molecular Weight (g/mol) Key Properties
This compound Ethyl (-CH₂CH₃) 229.30 Electron-donating; enhances nucleophilicity
3-Bromo-N-(3-fluorobenzyl)aniline Bromo (-Br) 290.15 Electron-withdrawing; slows coupling kinetics
2-Ethoxy-N-(3-fluorobenzyl)aniline Ethoxy (-OCH₂CH₃) 259.31 Increased polarity; modifies solubility

Key Findings :

  • Bromo-substituted analogs (e.g., 3-Bromo-N-(3-fluorobenzyl)aniline) exhibit reduced reaction yields due to steric hindrance and slower oxidative addition in metal-catalyzed reactions .
  • Ethoxy groups improve aqueous solubility but may compromise membrane permeability in drug candidates .

Key Findings :

  • Ethyl-fluorine combinations balance electronic and steric effects, enabling efficient quinazoline formation but moderate biological activity compared to chloro-fluorine analogs .

Biological Activity

2-Ethyl-N-(3-fluorobenzyl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a fluorinated benzyl group attached to an aniline moiety. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The fluorobenzyl group can enhance binding affinity to these targets, potentially leading to therapeutic effects.

  • Enzyme Inhibition : The compound has been tested for its ability to inhibit lactate dehydrogenase (LDHA), an enzyme involved in cancer metabolism.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Table 1: Biological Activity Data

StudyTargetActivityIC50 (µM)Comments
LDHAInhibition1060Modest inhibition observed
E. histolyticaAntiprotozoal0.740More potent than previously reported compounds
Various EnzymesInhibitionVariesPotential as a pharmaceutical intermediate

Case Studies

  • Antiparasitic Activity : In a study evaluating various analogs, this compound demonstrated significant activity against E. histolytica, suggesting that modifications in the aniline structure can enhance efficacy against protozoan infections .
  • Cancer Metabolism : Research indicated that derivatives of this compound could modulate metabolic pathways in cancer cells, particularly through LDHA inhibition, which is crucial for tumor growth and survival .

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable intermediate in drug development:

  • Fluorinated Compounds : The incorporation of fluorine can improve pharmacokinetic properties, enhancing absorption and bioavailability.
  • Lead Compound Development : Its structural characteristics allow it to serve as a lead compound for synthesizing more complex molecules with targeted biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethyl-N-(3-fluorobenzyl)aniline, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves reductive alkylation or nucleophilic substitution. For example, coupling 2-ethylaniline with 3-fluorobenzyl halides (e.g., bromide or chloride) using catalysts like Pd-based systems or borane reagents. Optimization can employ Design of Experiments (DoE) to vary parameters such as temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios. Monitoring progress via TLC or HPLC ensures intermediate purity .

Q. How can spectroscopic techniques (NMR, FT-IR) be applied to confirm the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Look for characteristic signals: (i) Ethyl group protons (δ ~1.2–1.4 ppm for CH3, δ ~2.5–3.0 ppm for CH2); (ii) Fluorobenzyl aromatic protons (δ ~6.8–7.4 ppm with meta-F coupling, J ≈ 8–10 Hz); (iii) Aniline NH (δ ~3.5–4.5 ppm, broad if free). Compare with reference spectra of similar compounds (e.g., N-(3-fluorobenzyl)aniline derivatives) .
  • FT-IR : Confirm N-H stretching (~3400 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic media?

  • Methodological Answer : The compound is likely hydrophobic due to the ethyl and fluorobenzyl groups. Test solubility in DMSO (polar aprotic), methanol (polar protic), and hexane (non-polar). Stability studies under light, oxygen, and varying pH (e.g., 4–10) should precede long-term storage. Use UV-Vis spectroscopy to track degradation (e.g., absorbance shifts at ~250–300 nm) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity or environmental fate of this compound?

  • Methodological Answer :

  • DFT Calculations : Model electronic properties (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets.
  • Environmental Fate : Simulate degradation pathways (e.g., hydrolysis, photolysis) via transition-state analysis. Compare with experimental data (e.g., photocatalytic degradation using MnFe2O4/Zn2SiO4 under solar radiation) .

Q. What experimental strategies resolve contradictions in reported degradation efficiencies of fluorinated aniline derivatives?

  • Methodological Answer : Contradictions may arise from varying experimental setups. Standardize protocols using:

  • Box-Behnken Design : Test variables like catalyst loading, pH, and light intensity to identify dominant factors.
  • LC-MS/MS : Quantify degradation intermediates (e.g., hydroxylated or de-fluorinated products) to compare pathways .

Q. How can crystallography (XRD) and SHELX refinement address challenges in structural determination of halogenated aniline derivatives?

  • Methodological Answer : For crystalline samples, collect high-resolution XRD data (Mo-Kα radiation, λ = 0.71073 Å). Use SHELXL for refinement, focusing on resolving disorder in the ethyl/fluorobenzyl groups. Validate with R-factor convergence (<5%) and electron density maps. Reference SHELX’s robustness in small-molecule crystallography .

Q. What are the mechanistic implications of fluorinated substituents on the catalytic activity of aniline derivatives in cross-coupling reactions?

  • Methodological Answer : Fluorine’s electron-withdrawing effect alters electronic density on the aromatic ring, influencing catalytic cycles (e.g., Suzuki-Miyaura coupling). Use Hammett constants (σm-F = +0.34) to quantify electronic effects. Compare reaction yields with non-fluorinated analogs under identical conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-N-(3-fluorobenzyl)aniline
Reactant of Route 2
Reactant of Route 2
2-Ethyl-N-(3-fluorobenzyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.